molecular formula C40H58 B1234053 7',8'-Dihydro-epsilon,psi-carotene

7',8'-Dihydro-epsilon,psi-carotene

Cat. No. B1234053
M. Wt: 538.9 g/mol
InChI Key: IGABZIVJSNQMPZ-FILYMEKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-zeacarotene is a cyclic carotene and a carotenoid. epsilon-end group.

Scientific Research Applications

Carotenoid Composition and Analysis

  • Carotenoids, including 7',8'-Dihydro-epsilon,psi-carotene, have been identified in human plasma extracts. They play a significant role in biological systems and can be separated using high-performance liquid chromatography (HPLC) for detailed analysis (Khachik et al., 1992).

Synthesis and Chemical Properties

  • Research on carotenoids such as 7',8'-Dihydro-epsilon,psi-carotene includes their total synthesis and the study of their properties, which is crucial for understanding their role in various biological processes (Eidem et al., 1975).

Role in Photosynthesis and Plant Biology

  • Studies have explored the function of different types of carotenoids, including 7',8'-Dihydro-epsilon,psi-carotene, in the process of photosynthesis, particularly in the cyclization of lycopene, a key step in carotenoid biosynthesis in plants (Cunningham et al., 1996).

Medical and Therapeutic Applications

  • Research into carotenoids such as 7',8'-Dihydro-epsilon,psi-carotene has explored their potential therapeutic applications. For example, studies have investigated their role in cardioprotection and as active components in drugs (Chen et al., 2001).

Role in Cancer Therapy

  • The potential of carotenoids, including 7',8'-Dihydro-epsilon,psi-carotene, in cancer therapy has been investigated, particularly their antioxidant properties and their effect on cancer cell proliferation and apoptosis (van Breemen & Pajkovic, 2008).

properties

Product Name

7',8'-Dihydro-epsilon,psi-carotene

Molecular Formula

C40H58

Molecular Weight

538.9 g/mol

IUPAC Name

6-[(1E,3E,5E,7E,9E,11E,13E,15E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,19,23-decaenyl]-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C40H58/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14,16,18-20,22-25,27-30,39H,13,15,17,21,26,31H2,1-10H3/b12-11+,22-14+,23-16+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+

InChI Key

IGABZIVJSNQMPZ-FILYMEKXSA-N

Isomeric SMILES

CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)(C)C

SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)(C)C

synonyms

alpha-zeacarotene
beta-zeacarotene
zeacarotene
zeacarotene, (6R)-isomer
zeacarotene, (trans)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7',8'-Dihydro-epsilon,psi-carotene
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Reactant of Route 5
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Reactant of Route 6
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